(1R,9S,10Z,11R,13S,14S)-14-Hydroxy-10-[[(2R,3S,6S)-3-(4-methoxyphenoxy)-6-phenyl-3,6-dihydro-2H-pyran-2-yl]methoxyimino]-4-phenyl-12-oxa-2,4,6-triazatetracyclo[7.5.0.02,6.011,13]tetradecane-3,5-dione (1R,9S,10Z,11R,13S,14S)-14-Hydroxy-10-[[(2R,3S,6S)-3-(4-methoxyphenoxy)-6-phenyl-3,6-dihydro-2H-pyran-2-yl]methoxyimino]-4-phenyl-12-oxa-2,4,6-triazatetracyclo[7.5.0.02,6.011,13]tetradecane-3,5-dione Hexyl heptanoate belongs to the class of organic compounds known as phenyl-1, 2, 4-triazoles. These are organic compounds containing a 1, 2, 4-triazole substituted by a phenyl group. Hexyl heptanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, hexyl heptanoate is primarily located in the membrane (predicted from logP). Hexyl heptanoate has a dank, foliage, and green taste.
Brand Name: Vulcanchem
CAS No.: 1119-06-8
VCID: VC0074044
InChI: InChI=1S/C35H34N4O8/c1-43-23-12-14-24(15-13-23)45-27-17-16-26(21-8-4-2-5-9-21)46-28(27)20-44-36-29-25-18-19-37-34(41)38(22-10-6-3-7-11-22)35(42)39(37)30(25)31(40)33-32(29)47-33/h2-17,25-28,30-33,40H,18-20H2,1H3/b36-29-/t25-,26+,27+,28-,30-,31+,32-,33+/m1/s1
SMILES: COC1=CC=C(C=C1)OC2C=CC(OC2CON=C3C4CCN5C(=O)N(C(=O)N5C4C(C6C3O6)O)C7=CC=CC=C7)C8=CC=CC=C8
Molecular Formula: C35H34N4O8
Molecular Weight: 638.7 g/mol

(1R,9S,10Z,11R,13S,14S)-14-Hydroxy-10-[[(2R,3S,6S)-3-(4-methoxyphenoxy)-6-phenyl-3,6-dihydro-2H-pyran-2-yl]methoxyimino]-4-phenyl-12-oxa-2,4,6-triazatetracyclo[7.5.0.02,6.011,13]tetradecane-3,5-dione

CAS No.: 1119-06-8

Main Products

VCID: VC0074044

Molecular Formula: C35H34N4O8

Molecular Weight: 638.7 g/mol

(1R,9S,10Z,11R,13S,14S)-14-Hydroxy-10-[[(2R,3S,6S)-3-(4-methoxyphenoxy)-6-phenyl-3,6-dihydro-2H-pyran-2-yl]methoxyimino]-4-phenyl-12-oxa-2,4,6-triazatetracyclo[7.5.0.02,6.011,13]tetradecane-3,5-dione - 1119-06-8

CAS No. 1119-06-8
Product Name (1R,9S,10Z,11R,13S,14S)-14-Hydroxy-10-[[(2R,3S,6S)-3-(4-methoxyphenoxy)-6-phenyl-3,6-dihydro-2H-pyran-2-yl]methoxyimino]-4-phenyl-12-oxa-2,4,6-triazatetracyclo[7.5.0.02,6.011,13]tetradecane-3,5-dione
Molecular Formula C35H34N4O8
Molecular Weight 638.7 g/mol
IUPAC Name (1R,9S,10Z,11R,13S,14S)-14-hydroxy-10-[[(2R,3S,6S)-3-(4-methoxyphenoxy)-6-phenyl-3,6-dihydro-2H-pyran-2-yl]methoxyimino]-4-phenyl-12-oxa-2,4,6-triazatetracyclo[7.5.0.02,6.011,13]tetradecane-3,5-dione
Standard InChI InChI=1S/C35H34N4O8/c1-43-23-12-14-24(15-13-23)45-27-17-16-26(21-8-4-2-5-9-21)46-28(27)20-44-36-29-25-18-19-37-34(41)38(22-10-6-3-7-11-22)35(42)39(37)30(25)31(40)33-32(29)47-33/h2-17,25-28,30-33,40H,18-20H2,1H3/b36-29-/t25-,26+,27+,28-,30-,31+,32-,33+/m1/s1
Standard InChIKey IFOGOHVJHKKYCT-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=C(C=C1)O[C@H]2C=C[C@H](O[C@@H]2CO/N=C\3/[C@H]4CCN5C(=O)N(C(=O)N5[C@H]4[C@@H]([C@H]6[C@@H]3O6)O)C7=CC=CC=C7)C8=CC=CC=C8
SMILES COC1=CC=C(C=C1)OC2C=CC(OC2CON=C3C4CCN5C(=O)N(C(=O)N5C4C(C6C3O6)O)C7=CC=CC=C7)C8=CC=CC=C8
Canonical SMILES COC1=CC=C(C=C1)OC2C=CC(OC2CON=C3C4CCN5C(=O)N(C(=O)N5C4C(C6C3O6)O)C7=CC=CC=C7)C8=CC=CC=C8
Density 0.860-0.865 (20°)
Physical Description Liquid; Herbaceous aroma
Description Hexyl heptanoate belongs to the class of organic compounds known as phenyl-1, 2, 4-triazoles. These are organic compounds containing a 1, 2, 4-triazole substituted by a phenyl group. Hexyl heptanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, hexyl heptanoate is primarily located in the membrane (predicted from logP). Hexyl heptanoate has a dank, foliage, and green taste.
Solubility Insoluble in water; soluble in non-polar solvents
Soluble (in ethanol)
PubChem Compound 11479216
Last Modified Nov 11 2021
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